molecular formula C9H16N2O5 B081843 Asp-Val CAS No. 13433-04-0

Asp-Val

Cat. No. B081843
CAS RN: 13433-04-0
M. Wt: 232.23 g/mol
InChI Key: CPMKYMGGYUFOHS-FSPLSTOPSA-N
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Description

Synthesis Analysis

The synthesis of Asp-Val and related peptides involves methods ranging from classical solution-phase synthesis to modern solid-phase peptide synthesis techniques. Protease-catalyzed, kinetically controlled synthesis in organic solvents has been studied, with conditions optimized for high yield production of precursor dipeptides like Z-Asp-Val-NH2, demonstrating the efficiency of enzymatic methods in peptide bond formation (Li et al., 2008). Additionally, the stereoselective synthesis of cyclic pseudodipeptides containing Asp and Val units showcases advanced techniques for producing peptides with specific structural and conformational characteristics (Balducci et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound-containing peptides has been analyzed using techniques such as NMR, IR spectroscopy, and crystallography. These studies reveal the conformational preferences and structural features critical for their biological activity and stability. For instance, the crystal structure analysis of peptides similar to this compound illustrates the importance of specific amino acid sequences in determining the overall peptide structure and its interaction with metal ions, which is crucial for understanding the peptide's function and reactivity (Myari et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of this compound-containing peptides involves interactions with enzymes and substrates, highlighting their role in enzymatic catalysis and substrate specificity. The editing domain of valyl-tRNA synthetase, for instance, discriminates against non-cognate amino acids through specific structural and conformational changes, ensuring high fidelity in protein synthesis (Fukunaga & Yokoyama, 2005).

Physical Properties Analysis

The physical properties of this compound and related peptides, such as solubility, stability, and phase behavior, are influenced by their molecular structure and environmental conditions. Research into these properties is essential for the development of peptide-based therapeutics and materials. For example, studies on the thermostability of biologically active proteins incorporating this compound sequences offer insights into designing peptides with enhanced stability and functionality under extreme conditions (Kobatake et al., 2000).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in peptide bond formation and participation in enzymatic reactions, are critical for its biological functions. The protease-catalyzed synthesis of this compound-related peptides and their role in the biosynthesis of complex peptides demonstrate the versatility and specificity of these amino acid sequences in biochemical processes (Scherkenbeck, Chen, & Haynes, 2002).

Scientific Research Applications

  • Protein Degradation and Stability : Aspartyl and asparaginyl residues, including those in the context of peptides like Asp-Val, are involved in deamidation, isomerization, and racemization reactions that can alter protein structure and function. These reactions contribute to the nonenzymatic degradation of proteins, particularly in cells like erythrocytes and eye lenses where proteins need to function for extended periods (Geiger & Clarke, 1987).

  • Neurobiology and Pharmacology : Valproic acid, an anticonvulsant, affects brain concentrations of aspartic acid. This impact on aspartic acid levels is thought to be associated with GABAergic mechanisms and has implications for the treatment of conditions like schizophrenia (Ko et al., 1985).

  • Muscle Protein Metabolism : The amino acid composition and enzyme activities of aspartyl- and valyl-tRNA synthetases, which are critical for protein synthesis, vary between muscles of fasted and non-fasted rabbits. These differences might influence protein synthesis under extreme bodily states (Gulyi et al., 1987).

  • Immune System Function : A synthetic pentapeptide including aspartyl-valyl sequence exhibited biological activity characteristic of the thymic hormone thymopoietin. This suggests potential therapeutic applications in modulating immune responses (Goldstein et al., 1979).

  • Cancer Treatment and Drug Development : Aspartyl hemiacetals and related compounds have been explored as reversible inhibitors of interleukin-1 beta converting enzyme (ICE), which are of interest in developing anti-inflammatory and anti-cancer treatments (Graybill et al., 2009).

  • Metabolic Pathways in Plants : Studies on γ-aminobutyric acid in plants show that it regulates metabolic pathways involving amino acids like aspartic acid and valine, contributing to heat tolerance in certain grass species (Li et al., 2016).

  • Apoptosis and Cancer Therapy : Research on caspase activation in cancer cells has explored peptides containing aspartic-valyl sequences. These studies are significant for understanding how chemotherapeutic agents induce cell death in cancer treatments (Benjamin et al., 1998).

Future Directions

The future directions of Asp-Val research could involve further exploration of its biological roles and potential applications. For instance, its role as a metabolite suggests that it could be involved in various metabolic processes, which could be a focus of future research .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKYMGGYUFOHS-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314995
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13433-04-0
Record name L-α-Aspartyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the Asp-Val motif in cell adhesion?

A: The this compound motif, often found within larger peptide sequences, plays a crucial role in cell adhesion processes by interacting with integrins. For instance, the tripeptide Leu-Asp-Val (LDV) is recognized by the integrin α4β1, mediating cell adhesion to fibronectin. []

Q2: How does the density of immobilized REDV peptides on a surface affect platelet adhesion?

A: Research has shown that platelet adhesion is significantly reduced on surfaces with increasing REDV peptide density. Platelets scarcely adhered to surfaces where the REDV peptide density exceeded 18.9 × 10-4 molecules per nm3. This suggests a potential application of REDV in creating antithrombotic surfaces for implants. []

Q3: Can rotaviruses utilize integrins for cell binding and entry?

A: Yes, studies have revealed that rotaviruses can bind to α4β1 and α4β7 integrins. Interestingly, they utilize the same α4 subunit domains as natural ligands like fibronectin and VCAM-1. Rotavirus binding to these integrins was shown to be mediated by the Tyr-Gly-Leu and Ile-Asp-Ala sequences in the VP4 protein, while a Leu-Asp-Val sequence in the VP7 protein did not appear to be involved in the interaction. []

Q4: What is thymopentin, and what is the role of the this compound motif in its activity?

A: Thymopentin (Arg-Lys-Asp-Val-Tyr) is a pentapeptide fragment of the thymic hormone thymopoietin. It exhibits immunomodulatory activities, and the this compound motif is crucial for its biological function. [, , , ]

Q5: How does the stability of thymopentin in human plasma affect its activity?

A: Thymopentin has a short half-life in human plasma, estimated to be around 30 seconds. [] This suggests that it may exert its effects rapidly and that sustained circulating levels may not be essential for its activity.

Q6: Have any cyclic analogs of thymopentin been developed, and what advantages do they offer?

A: Yes, cyclic analogs of thymopentin, such as cyclo(-Ser-D-Leu-Asp-Val-Pro-) and cyclo(Cys-Arg-Lys-Asp-Val-Tyr-), have been synthesized and investigated. [, ] Cyclization can enhance peptide stability and improve their resistance to enzymatic degradation, potentially leading to longer-lasting effects in vivo.

Q7: How do thymopentin and its analogs affect the immune response in the context of organ transplantation?

A: Studies using a mouse skin graft model showed that thymopentin and its analogs, specifically RGH-0205 (Arg-Lys-Asp), RGH-0206 (Arg-Lys-Asp-Val), and TP-5 (Arg-Lys-Asp-Val-Tyr), can modulate the immune response and influence graft rejection. These peptides were found to increase the number of splenic T cells and partially restore the rejection capacity in thymectomised mice, suggesting a potential role in modulating immune responses after organ transplantation. []

Q8: What strategies have been explored for targeted delivery of this compound containing peptides?

A: One strategy involves conjugating this compound containing peptides to nanoparticles. For instance, RGDV-gemcitabine, a nano-medicine where the RGDV peptide is linked to the chemotherapeutic drug gemcitabine, has shown promise in preclinical studies. [] The RGDV peptide targets tumor tissues, enhancing drug delivery and potentially improving therapeutic efficacy.

Q9: What are some analytical techniques used to characterize this compound containing peptides?

A9: Various techniques are employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure and dynamics of peptides in solution. [, , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and identify peptide fragments. [, ]
  • High-Performance Liquid Chromatography (HPLC): Used to separate and purify peptides. [, ]
  • X-ray crystallography: Used to determine the three-dimensional structure of peptides in a crystalline form. []

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